L-3-Thiolnorvaline
Description
L-3-Thiolnorvaline is a synthetic non-proteinogenic amino acid derivative characterized by a four-carbon aliphatic side chain (norvaline backbone) with a sulfhydryl (-SH) group at the β-carbon position. This structural feature confers unique biochemical properties, including redox reactivity and metal-binding capabilities, making it relevant in studies of enzyme inhibition, chelation therapy, and metabolic pathway modulation. Its molecular formula is C₆H₁₃NO₂S, and it shares functional similarities with cysteine and homocysteine but differs in chain length and substitution patterns.
Properties
Molecular Weight |
147.2 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares L-3-Thiolnorvaline with key analogs, focusing on structural, physicochemical, and functional properties.
L-Cysteine
- Structure: L-Cysteine (C₃H₇NO₂S) has a three-carbon backbone with a thiol group at the β-carbon.
- Key Differences: Chain Length: this compound’s extended side chain enhances hydrophobic interactions compared to cysteine’s shorter chain. Reactivity: Both compounds participate in disulfide bond formation, but this compound’s longer chain may reduce steric hindrance in enzymatic binding pockets.
- Applications: Cysteine is a canonical amino acid critical for protein synthesis, while this compound is primarily used in research for its selective inhibition of cysteine-dependent enzymes like caspases .
L-Homocysteine
- Structure: Homocysteine (C₄H₉NO₂S) features a four-carbon backbone with a thiol group at the γ-carbon.
- Key Differences: Thiol Position: The γ-thiol in homocysteine alters its metabolic fate (e.g., involvement in transsulfuration pathways) compared to the β-thiol in this compound. Toxicity: Homocysteine is linked to cardiovascular pathologies, whereas this compound’s toxicity profile remains understudied .
3-Methyl-L-tyrosine
- Structure: A tyrosine derivative with a methyl group at the 3-position of the aromatic ring (C₁₀H₁₃NO₃) .
- Key Differences: Functional Groups: 3-Methyl-L-tyrosine lacks a thiol group, instead featuring a phenolic hydroxyl group and methyl substitution. Biological Role: It serves as a substrate for tyrosine hydroxylase, unlike this compound, which interacts with sulfur-metabolizing enzymes.
L-Norvaline
- Key Differences: Reactivity: The absence of a thiol group in norvaline limits its metal-binding and redox capabilities. Applications: Norvaline is studied for its role in mTOR signaling inhibition, while this compound’s applications focus on enzyme modulation .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Enzyme Inhibition: this compound exhibits competitive inhibition against cysteine proteases (e.g., caspase-3) with a reported Kᵢ of 12 µM, outperforming homocysteine (Kᵢ = 45 µM) in specificity .
- Solubility and Stability: Unlike cysteine, which oxidizes rapidly in air, this compound’s extended chain improves stability in aqueous solutions (pH 7.4, 25°C).
- Toxicity: Limited data exist for this compound, whereas 3-Methyl-L-tyrosine’s safety profile is also understudied, as noted in .
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